molecular formula C17H18N6O B2955267 N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251605-59-0

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2955267
CAS No.: 1251605-59-0
M. Wt: 322.372
InChI Key: KNSRHPRHOBCAKN-UHFFFAOYSA-N
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Description

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a pyrimidine ring, an imidazole ring, and a benzyl group. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include benzyl chloride, dimethylamine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and imidazole derivatives, such as:

Uniqueness

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-benzyl-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22(2)15-8-16(20-11-19-15)23-10-14(21-12-23)17(24)18-9-13-6-4-3-5-7-13/h3-8,10-12H,9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSRHPRHOBCAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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